3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
494799-15-4 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C21H21NO2/c23-21(24)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h2,5-6,9-14,22H,1,3-4,7-8H2,(H,23,24) |
InChI Key |
XQDXAKPWDOATIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Phenylindole with Cyclohexanone Carboxylic Acid
A pivotal reaction involves stirring 2-phenylindole with 4-cyclohexanonecarboxylic acid in a strongly acidic medium composed of acetic acid, acetic anhydride, and phosphoric acid at room temperature or mild heating (up to 100 °C). This reaction proceeds over several days (e.g., 3 days at room temperature) to yield 4-(2-phenyl-1H-indol-3-yl)-3-cyclohexene-1-carboxylic acid with moderate yields (~44%) after workup and recrystallization.
Reaction conditions summary:
| Reagents | Amounts | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 2-Phenylindole | 100 g (0.52 mol) | Stirred 3 days, RT | 44 | 4-(2-phenyl-1H-indol-3-yl)-3-cyclohexene-1-carboxylic acid, mp 178-179 °C |
| 4-Cyclohexanonecarboxylic acid | 80.8 g (0.57 mol) | Acetic acid, acetic anhydride, phosphoric acid |
After isolation, the cyclohexene ring can be hydrogenated catalytically (Pd/C preferred) to yield the cyclohexyl derivative.
Catalytic Hydrogenation and Aromatization
- Hydrogenation: The cyclohexene ring in the intermediate can be reduced using nickel, palladium, or platinum catalysts under hydrogen atmosphere to obtain the saturated cyclohexyl ring.
- Aromatization: Alternatively, dehydrogenation reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), chloranil, or palladium catalysts can be used to aromatize the cyclohexene ring to a benzene ring, depending on the desired final structure.
Esterification and Alkylation
The carboxylic acid group can be esterified by refluxing with methanol and methanesulfonic acid in methylene dichloride to form methyl esters with good yields (~71%). Alternatively, alkylation of the acid with methyl iodide in the presence of potassium carbonate in dimethylformamide can yield methyl esters in higher yields (~81%).
Subsequent alkylation of the ester with ethyl iodide in the presence of sodium hydride in dimethylformamide followed by hydrolysis with potassium hydroxide and acidification yields substituted carboxylic acids.
Friedel-Crafts Acylation and Reduction for C3 Substitution
In related indole derivatives, Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides introduces acyl groups at the C3 position. These ketones are then reduced by triethylsilane to alkyl groups, followed by hydrolysis to yield the corresponding indole-2-carboxylic acids.
This method can be adapted for the preparation of 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid by selecting appropriate acyl chlorides and reduction conditions.
Ionic Liquid Catalyzed Condensation
A green chemistry approach involves using ionic liquids as catalysts for the condensation of indole derivatives with cyclohexanone. For example, mixing 1H-indole-6-carboxylic acid with cyclohexanone in the presence of an ionic liquid at 100 °C for 1 hour yields the desired product in high yield (~92%).
This method offers advantages in terms of reaction time, yield, and recyclability of the catalyst.
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid-catalyzed condensation | 2-Phenylindole + 4-cyclohexanonecarboxylic acid; AcOH, Ac2O, H3PO4; RT, 3 days | 44 | Moderate yield; requires long reaction time |
| Catalytic hydrogenation | Pd/C, H2 atmosphere | - | Converts cyclohexene to cyclohexyl ring |
| Aromatization | DDQ or chloranil; 50-150 °C | - | Converts cyclohexene to aromatic ring |
| Esterification | Methanol, methanesulfonic acid, reflux | 71 | Methyl ester formation |
| Alkylation of ester | Methyl iodide, K2CO3, DMF | 81 | Alternative ester formation |
| Friedel-Crafts acylation + reduction | Acyl chloride, AlCl3; triethylsilane reduction | - | For C3 substitution on indole |
| Ionic liquid catalysis | Indole-6-carboxylic acid + cyclohexanone + ionic liquid; 100 °C, 1 h | 92 | Green method, high yield, catalyst recyclable |
- The acid-catalyzed condensation method is classical but requires extended reaction times and careful control of acidic conditions to avoid side reactions.
- Catalytic hydrogenation and aromatization steps allow tuning of the cyclohexyl ring saturation state, which can influence biological activity.
- Esterification and alkylation steps provide flexibility for further functionalization and derivatization.
- The use of ionic liquids as catalysts represents a modern, efficient, and environmentally friendly approach, significantly reducing reaction time and improving yields.
- Friedel-Crafts acylation followed by reduction is a versatile method for introducing alkyl groups at the C3 position of the indole ring, adaptable to various substituents.
The preparation of this compound involves multi-step synthetic routes primarily based on condensation of 2-phenylindole with cyclohexanone derivatives under acidic conditions, followed by catalytic modifications and functional group transformations. Advances in catalysis, including ionic liquid-mediated reactions, have improved the efficiency and sustainability of these syntheses. The choice of method depends on the desired substitution pattern, yield requirements, and available resources.
Chemical Reactions Analysis
Chemical Reactions Involving 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid
This compound can participate in various chemical reactions, including:
-
Esterification : Conversion of the carboxylic acid group to esters using alcohols in the presence of acid catalysts.
-
Amidation : Reaction with amines to form amides.
-
Decarboxylation : Removal of the carboxyl group under high-temperature conditions.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Esterification | Alcohol, H+ catalyst | Reflux, several hours |
| Amidation | Amine, coupling agent | Room temperature, several hours |
| Decarboxylation | High temperature | 200°C, several hours |
Analytical Techniques for Characterization
The structure and purity of This compound are typically confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy : Helps identify functional groups.
NMR Data for Similar Compounds
| Compound | NMR Data (δ, ppm) |
|---|---|
| 3-Cyclohexyl-1H-indole-6-carboxylic acid | 7.96 (s, 1H), 7.57 (q, 2H), 7.28 (s, 1H), 2.77 (m, 1H), 1.96 (m, 1H), 1.77 (m, 3H), 1.43 (m, 4H), 1.26 (m, 1H) |
Scientific Research Applications
Biological Activities
Research indicates that 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid exhibits various biological activities:
- Anticancer Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science:
- Dyes and Pigments :
- Polymer Chemistry :
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways. The compound showed an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In another research project focusing on inflammatory diseases, the compound was tested for its ability to inhibit TNF-alpha production in macrophages stimulated by LPS (lipopolysaccharides). The results demonstrated a dose-dependent reduction in cytokine levels, supporting its application in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound contributes to higher lipophilicity compared to analogs with smaller substituents (e.g., methoxy in C₁₀H₉NO₃) . Morpholine-containing derivatives (C₂₇H₃₀N₂O₄) balance lipophilicity with polar interactions due to the heterocyclic oxygen and nitrogen atoms .
Functional Group Influence on Reactivity: Carboxylic acid groups (e.g., in the target compound and C₂₀H₂₀N₂O₂) enable hydrogen bonding and salt formation, enhancing solubility in polar solvents . Ester derivatives (e.g., methyl ester in C₂₃H₂₅NO₃) exhibit reduced acidity and altered pharmacokinetic profiles .
Electron-donating methoxy groups (C₁₀H₉NO₃) may stabilize resonance structures, altering electronic properties compared to electron-neutral cyclohexyl substituents .
Biological Activity
3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid (CAS No. 494799-15-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, highlighting its significance in drug discovery.
The molecular formula of this compound is , with a molecular weight of 245.30 g/mol. The compound features an indole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 494799-15-4 |
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 245.30 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer activity. Specifically, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that indole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, suggesting potent anticancer properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Indole derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
Research Findings:
In vitro assays revealed that certain indole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their efficacy.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for cancer cell survival.
- Receptor Modulation: It might act as a modulator of receptors associated with cell growth and apoptosis.
- Induction of Oxidative Stress: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Indole derivative A | 0.48 | Anticancer |
| Indole derivative B | 0.19 | Antimicrobial |
Q & A
Q. Basic
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at –20°C, protected from light and moisture.
- Decontamination : Clean spills with ethanol followed by water. Dispose of waste via approved chemical disposal protocols.
How can X-ray crystallography be applied to resolve its crystal structure, and what challenges arise during refinement?
Advanced
The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps:
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement Challenges : Address disorder in the cyclohexyl group using PART instructions and constrain anisotropic displacement parameters.
- Validation : Check for R-factor convergence (<5%) and validate geometry with PLATON .
How can discrepancies in reported biological activity data for this compound be resolved?
Advanced
Contradictions may arise from:
- Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.
- Impurity Effects : Repurify batches via column chromatography (silica gel, 10% MeOH/CH₂Cl₂).
- Assay Conditions : Replicate experiments under controlled pH (7.4 PBS buffer) and temperature (37°C). Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with cyclopentyl) using parallel synthesis workflows .
- Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carboxylic acid group) .
How can researchers develop a validated HPLC method for quantifying this compound in biological matrices?
Q. Advanced
- Column Selection : C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient: 30% to 90% acetonitrile over 15 minutes).
- Detection : UV at 270 nm or MS/MS (MRM transition optimized for [M–H]⁻ ion).
- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (>85%) per ICH guidelines .
What strategies mitigate aggregation or precipitation in aqueous solutions during bioassays?
Q. Advanced
- Co-Solvents : Use 5% DMSO or β-cyclodextrin (10 mM) to enhance solubility.
- Surfactants : Add 0.01% Tween-80 to prevent non-specific binding.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution pre- and post-incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
